L-Hydroxyproline

Descripción

Propiedades

IUPAC Name |

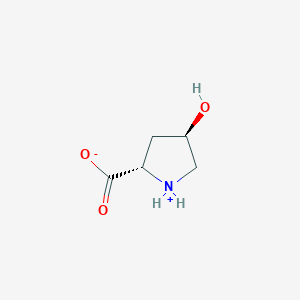

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-07-4 | |

| Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883225 | |

| Record name | Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

618-28-0, 51-35-4 | |

| Record name | DL-Hydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Hydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Hydroxyproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274°C, 274 - 275 °C | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

post-translational modification of proline to hydroxyproline

An In-Depth Technical Guide to the Post-Translational Modification of Proline to Hydroxyproline

Introduction: A Subtle Modification, A Profound Impact

The is one of the most abundant protein modifications in the animal kingdom, yet its profound significance is often encapsulated by two fundamental biological processes: the structural integrity of the extracellular matrix and the cellular response to oxygen availability. This hydroxylation event, seemingly a minor addition of a single hydroxyl group, is the linchpin that enables collagen triple helices to form stable structures and serves as the critical oxygen-dependent switch that governs the stability of the master transcriptional regulator of hypoxia, Hypoxia-Inducible Factor (HIF).

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core enzymatic machinery, the biological consequences, and the key experimental methodologies used to investigate this pivotal modification. We will delve into the causality behind experimental choices, providing field-proven insights to empower robust and reliable research in this dynamic area.

The Enzymatic Machinery: 2-Oxoglutarate-Dependent Dioxygenases

The conversion of proline to hydroxyproline is catalyzed by a large superfamily of non-heme iron enzymes known as 2-oxoglutarate (2OG)-dependent dioxygenases (2OGXs).[1][2][3] These enzymes are found across diverse biological systems and catalyze a wide array of oxidative reactions, including hydroxylations, demethylations, and desaturations.[2][3][4]

The Catalytic Mechanism: A Quartet of Requirements

All prolyl hydroxylases share a common catalytic mechanism that requires a specific set of co-substrates and cofactors: molecular oxygen (O₂), ferrous iron (Fe²⁺), 2-oxoglutarate (2OG, also known as α-ketoglutarate), and, for optimal activity, a reducing agent like ascorbate (Vitamin C).[5][6][7][8]

The reaction proceeds as follows: L-proline + 2-oxoglutarate + O₂ → (2S, 4R)-4-hydroxyproline + succinate + CO₂ [7]

The catalytic cycle involves the binding of Fe²⁺, 2OG, and the proline-containing substrate to the enzyme's active site.[8] Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2OG to succinate and CO₂. This process generates a highly reactive ferryl intermediate (Fe⁴⁺=O), which then hydroxylates the C4 position of the target proline residue.[9] Ascorbate's critical role is to reduce any Fe³⁺ that forms during non-productive side reactions back to the catalytically active Fe²⁺ state, thereby maintaining enzyme activity.[7][10]

Caption: Catalytic cycle of 2-OG-dependent prolyl hydroxylases.

Key Prolyl Hydroxylase Families

Two major families of prolyl hydroxylases are central to mammalian biology, distinguished by their location, structure, and primary substrates.

-

Collagen Prolyl-4-Hydroxylases (C-P4Hs): These enzymes reside in the lumen of the endoplasmic reticulum.[11] Vertebrate C-P4Hs are α₂β₂ tetramers, where the β subunit is identical to protein disulfide isomerase (PDI).[5][12][13] Their primary function is to hydroxylate proline residues within the repeating -X-Pro-Gly- sequences of procollagen chains.[11] This modification is absolutely essential for the formation of a stable collagen triple helix at physiological temperatures.[14][15]

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs or EGLNs): In contrast to C-P4Hs, PHDs are typically monomeric enzymes located in the cytoplasm and nucleus.[5][9][16] They function as cellular oxygen sensors.[16][17] Under normoxic (oxygen-replete) conditions, PHDs hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α) within the oxygen-dependent degradation domain (ODD) of HIF-α subunits.[18][19] This hydroxylation creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-α for rapid proteasomal degradation.[8][20][21]

Biological Significance and Therapeutic Landscape

The distinct roles of C-P4Hs and PHDs create two separate but equally important avenues for therapeutic intervention.

The Structural Imperative: Collagen and Fibrosis

The 4-hydroxyproline residues formed by C-P4Hs are critical for the stability of the collagen triple helix through stereoelectronic effects.[6][15] A deficiency in this process, classically seen in scurvy due to a lack of the cofactor ascorbate, leads to unstable collagen and symptoms like weakened blood vessels and poor wound healing.[7] Conversely, the overactivity of C-P4Hs and excessive collagen deposition are hallmarks of fibrotic diseases affecting organs like the liver, lungs, and skin. This makes C-P4H inhibitors attractive therapeutic candidates for treating fibrosis.[5]

The Oxygen-Sensing Switch: HIF Regulation and Anemia

The HIF pathway is a master regulator of the cellular response to hypoxia. When oxygen is scarce, PHD activity decreases, HIF-α is no longer hydroxylated and degraded, and it can accumulate, translocate to the nucleus, and activate the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, and erythropoiesis.[22][23]

Caption: Oxygen-dependent regulation of HIF-1α stability.

This mechanism has been brilliantly exploited for therapeutic benefit. Small molecule inhibitors of PHDs (HIF-PHIs) effectively mimic a hypoxic state.[20] By inhibiting PHDs, these drugs stabilize HIF-α, leading to the increased production of endogenous erythropoietin (EPO) and subsequent stimulation of red blood cell production. Several HIF-PHIs, such as Roxadustat and Daprodustat, are now approved or in late-stage clinical trials for the treatment of anemia associated with chronic kidney disease, offering an oral alternative to injectable EPO.[22][24][25]

A Guide to Methodologies: Detecting and Assaying Proline Hydroxylation

Accurate and robust quantification of hydroxyproline and prolyl hydroxylase activity is paramount for both basic research and drug development. The choice of method depends on the specific research question, required sensitivity, sample type, and available instrumentation.

Quantification of Total Hydroxyproline

Since hydroxyproline is an integral part of the polypeptide backbone, its analysis first requires acid hydrolysis to break peptide bonds and liberate the free amino acid.[26][27]

Core Protocol: Acid Hydrolysis Self-Validation Insight: This harsh step is critical but can also be a source of variability. It is essential to perform hydrolysis for a consistent duration and temperature (e.g., 6N HCl at 110-120°C for 16-24 hours) and to run a known collagen standard in parallel to control for hydrolysis efficiency and potential amino acid degradation.

-

Sample Preparation: Homogenize ~10 mg of tissue in ultrapure water or use a known volume of biological fluid.[27]

-

Hydrolysis: Add an equal volume of concentrated HCl (to a final concentration of ~6N). Transfer to a pressure-tight vial with a PTFE-lined cap.[27]

-

Incubation: Heat at 120°C for 3-24 hours. The duration may require optimization depending on the tissue type.

-

Neutralization/Drying: Cool the samples. Samples can be neutralized with NaOH or, more commonly, dried completely under vacuum (e.g., using a centrifugal evaporator) to remove the acid.[27]

-

Reconstitution: Reconstitute the dried hydrolysate in an appropriate buffer for downstream analysis.

| Method | Principle | Sensitivity | Throughput | Pros | Cons |

| Colorimetric | Reaction of oxidized Hyp with DMAB to produce a colored product (A₅₆₀).[27][28] | Microgram (µg) | High | Simple, inexpensive, suitable for 96-well plates. | Lower specificity, potential for interfering substances. |

| HPLC | Separation of derivatized amino acids with UV or fluorescence detection.[26][29] | Nanogram (ng) | Medium | High specificity and reproducibility. Can quantify other amino acids simultaneously.[30] | Requires derivatization, longer run times per sample. |

| LC-MS/MS | Chromatographic separation followed by highly specific mass-based detection.[31][32] | Picogram (pg) | Medium-High | Highest sensitivity and specificity, minimal interference.[31] | Requires expensive instrumentation and specialized expertise. |

Experimental Protocol: Colorimetric Hydroxyproline Assay

Causality: This method is based on the chemical reactivity of the hydroxyproline ring after oxidation. It provides a cost-effective way to screen many samples, making it ideal for initial studies or when relative changes in total collagen are the primary endpoint.

-

Prepare Hydrolyzed Samples: Follow the acid hydrolysis protocol above. Reconstitute dried samples in ultrapure water.

-

Prepare Standards: Prepare a standard curve from a 0.1 mg/mL hydroxyproline stock solution, typically ranging from 0.2 to 1.0 µg per well.[27]

-

Oxidation: To each 96-well plate well containing sample or standard, add 100 µL of a Chloramine T/Oxidation Buffer mixture. Incubate for 5 minutes at room temperature. This step oxidizes hydroxyproline.[27]

-

Color Development: Add 100 µL of diluted DMAB reagent to each well. Mix and incubate for 90 minutes at 60°C. The Ehrlich’s reagent (DMAB) reacts with the oxidized hydroxyproline to form a chromophore.[27]

-

Measurement: Cool to room temperature and measure the absorbance at 560 nm.

-

Calculation: Determine the hydroxyproline concentration in samples by interpolating from the standard curve.

Experimental Protocol: HPLC-Based Hydroxyproline Quantification

Causality: This method leverages the physicochemical properties of amino acids to achieve separation. Derivatization with a chromophore or fluorophore (like PITC or NBD-Cl) is necessary because amino acids like hydroxyproline have poor intrinsic UV absorbance or fluorescence.[26][30] This provides superior specificity over colorimetric methods.

-

Prepare Hydrolyzed Samples: Follow the acid hydrolysis protocol. Reconstitute in a coupling buffer (e.g., sodium hydrogen carbonate, pH 9.3).

-

Derivatization (Example with PITC):

-

Add Phenylisothiocyanate (PITC) solution to the reconstituted sample.

-

Incubate at room temperature to form phenylthiocarbamyl (PTC) amino acid derivatives.

-

Dry the sample under vacuum to remove excess reagents.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., Ultrasphere ODS).[26][33]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer, pH 4.3) and an organic solvent (e.g., acetonitrile) is typically used to separate the derivatized amino acids.[33]

-

Detection: Monitor the column eluent using a UV detector at 254 nm.[26]

-

Quantification: Identify the hydroxyproline peak by comparing its retention time to a derivatized standard. Quantify using the peak area against a standard curve.

-

Assaying Prolyl Hydroxylase Activity

Measuring enzyme activity is crucial for screening inhibitors and understanding regulation. This can be done in vitro with purified components or in cell-based models.

Workflow: Screening a Novel PHD Inhibitor

Caption: Experimental workflow for characterizing a novel PHD inhibitor.

Experimental Protocol: Cell-Based HIF-1α Hydroxylation Assay

Causality: This assay provides a direct readout of PHD inhibition within a physiological context. By blocking PHDs, HIF-1α is no longer hydroxylated and degraded, leading to its rapid accumulation, which can be detected by Western blot. Using antibodies specific to the hydroxylated proline residue provides direct evidence of target engagement.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, or VHL-deficient RCC4 cells for specific hydroxylation site analysis[17]) under normoxic conditions. Treat cells with various concentrations of the PHD inhibitor for a defined period (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Western Blotting:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Total HIF-1α

-

Hydroxy-HIF-1α (Pro564)[17]

-

A loading control (e.g., β-actin or GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensities. A potent inhibitor will cause a dose-dependent increase in total HIF-1α levels and a corresponding decrease in the hydroxy-HIF-1α signal.

Conclusion and Future Horizons

The hydroxylation of proline is a cornerstone of animal biology, underpinning both the static, structural world of collagen and the dynamic, adaptive response to hypoxia. The enzymes responsible, prolyl hydroxylases, have evolved to execute this critical modification with precision. Our ability to study and manipulate this process has entered a new era, driven by sophisticated analytical techniques and a deep mechanistic understanding.

The successful clinical translation of HIF prolyl hydroxylase inhibitors for anemia stands as a testament to the power of targeting this pathway. Future research will undoubtedly focus on the broader therapeutic potential of these inhibitors in ischemia, inflammation, and other conditions.[22][34] Simultaneously, the development of C-P4H inhibitors for fibrotic diseases remains a key objective. As we continue to uncover the roles of other, less-studied 2OG-dependent dioxygenases, the principles and methodologies detailed in this guide will provide a robust framework for advancing our knowledge and developing the next generation of therapies based on this simple, yet elegant, post-translational modification.

References

- 1. Enzymology of 2-Oxoglutarate-Dependent Dioxygenases - MICHIGAN STATE UNIV [portal.nifa.usda.gov]

- 2. 2-Oxoglutarate-Dependent Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. 2-oxoglutarate-dependent dioxygenase and related enzymes: biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 7. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 12. Crystal structure of the collagen prolyl 4-hydroxylase (C-P4H) catalytic domain complexed with PDI: Toward a model of the C-P4H α2β2 tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of the collagen prolyl 4-hydroxylase (C-P4H) catalytic domain complexed with PDI: Toward a model of the C-P4H α2β2 tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme - Proteopedia, life in 3D [proteopedia.org]

- 17. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biophysical Characterization of Prolyl Hydroxylation-Dependent HIF-1α Degradation - ProQuest [proquest.com]

- 19. pnas.org [pnas.org]

- 20. grokipedia.com [grokipedia.com]

- 21. Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. A small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase improves obesity, nephropathy and cardiomyopathy in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. krcp-ksn.org [krcp-ksn.org]

- 26. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Determination of total hydroxyproline and proline in human serum and urine by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. spandidos-publications.com [spandidos-publications.com]

- 32. nebiolab.com [nebiolab.com]

- 33. researchgate.net [researchgate.net]

- 34. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

L-Hydroxyproline's Foundational Role in Connective Tissue: From Structural Keystone to Signaling Modulator

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hydroxyproline (Hyp), a non-standard amino acid, is a cornerstone of connective tissue integrity and function. While not incorporated into proteins during translation, its post-translational formation is a critical event, endowing collagen with the structural stability required to form the extracellular matrix scaffolding of all animal tissues.[1][2] This guide delves into the multifaceted functions of this compound, moving beyond its established structural role to explore its emerging significance in cellular signaling and pathophysiology. We will examine the intricate enzymatic machinery responsible for its synthesis, the precise stereoelectronic forces through which it stabilizes the iconic collagen triple helix, and its utility as a clinical biomarker. Furthermore, this guide provides detailed protocols for the quantification of hydroxyproline, offering a practical resource for researchers in the field.

The Genesis of Stability: Biosynthesis of this compound

The journey of this compound begins after a proline residue has been incorporated into a procollagen chain, the precursor to mature collagen.[3] This post-translational modification is not a random event; it occurs at specific positions within the repeating Gly-X-Y amino acid sequence of collagen, most commonly at the Y position.[4]

The conversion of proline to 4-hydroxyproline is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs) .[5][6] These enzymes are located in the lumen of the endoplasmic reticulum and are essential for the biosynthesis of collagens.[6]

The Prolyl 4-Hydroxylase Catalytic Cycle

The P4H-catalyzed reaction is a complex process requiring several co-substrates and cofactors for optimal activity:

-

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the proline residue as a hydroxyl group, while the other is transferred to α-ketoglutarate.

-

α-Ketoglutarate: This Krebs cycle intermediate is oxidatively decarboxylated to succinate and CO₂ during the reaction.[7][8]

-

Ferrous Iron (Fe²⁺): The iron atom is bound at the active site of the enzyme and is essential for catalytic activity.[9][10]

-

Ascorbic Acid (Vitamin C): Ascorbate plays a crucial, albeit indirect, role. It is not consumed in every catalytic cycle but is required to reduce the enzyme-bound iron from the ferric (Fe³⁺) back to the ferrous (Fe²⁺) state in uncoupled reaction cycles, thus keeping the enzyme active.[7][8][10][11] A deficiency in vitamin C leads to impaired P4H activity, resulting in under-hydroxylated and unstable collagen, the hallmark of scurvy.[1][12]

There are also prolyl 3-hydroxylases that form 3-hydroxyproline, which is less abundant but also contributes to collagen's function.[13][14]

Diagram: The Enzymatic Hydroxylation of Proline

Caption: The P4H catalytic cycle in the endoplasmic reticulum.

The Structural Imperative: Stabilizing the Collagen Triple Helix

The presence of hydroxyproline is paramount for the stability of the collagen triple helix at physiological temperatures.[9][15] Each collagen molecule is a triple helix formed by three polypeptide chains.[4] The hydroxylation of proline residues, particularly at the Y-position in the Gly-X-Y repeat, dramatically increases the melting temperature (Tm) of the helix.[9][14]

The Role of Stereoelectronic Effects

For many years, it was believed that the stability conferred by hydroxyproline was due to hydrogen bonding via water bridges. However, subsequent research has demonstrated that the primary stabilizing force is a stereoelectronic effect .[1][16][17]

The electronegative hydroxyl group of 4(R)-hydroxyproline influences the puckering of the pyrrolidine ring.[16][18] This pre-organizes the backbone dihedral angles of the polypeptide chain into a conformation that is favorable for triple helix formation.[13][18] This effect also stabilizes the trans conformation of the peptide bond preceding the hydroxyproline residue, which is the required conformation for the triple helix.[16][17]

In essence, the hydroxylation of proline reduces the entropic penalty of folding the individual collagen chains into a triple helix.[17] Studies using fluorinated proline analogs have further solidified the importance of stereoelectronic effects over hydrogen bonding in collagen stability.[18][19][20]

Diagram: Hydroxyproline's Role in Triple Helix Stability

Caption: Stereoelectronic effects of hydroxyproline on collagen stability.

Beyond Structure: Signaling and Pathophysiological Relevance

While its structural role is well-established, emerging evidence suggests that this compound and its metabolic pathways have broader biological significance.

Hydroxyproline as a Biomarker

Given that approximately 99.8% of the body's hydroxyproline is found in collagen, its levels in serum and urine can serve as a biomarker for collagen turnover.[21][22] Elevated levels of hydroxyproline are observed in conditions with increased bone resorption, such as Paget's disease, or in fibrotic diseases where there is excessive collagen deposition.[1][23][24] Conversely, decreased levels can be an indicator of poor wound healing.[24]

Role in Disease

-

Scurvy: The classic example of dysfunctional hydroxyproline synthesis is scurvy, caused by vitamin C deficiency. The resulting unstable collagen leads to symptoms like bleeding gums, poor wound healing, and hair and tooth loss.[1]

-

Fibrosis: In fibrotic diseases, such as liver cirrhosis and pulmonary fibrosis, there is an overproduction and deposition of collagen.[25] The activity of prolyl 4-hydroxylases is often upregulated in these conditions.

-

Cancer Metabolism: There is growing interest in the role of proline and hydroxyproline metabolism in cancer. The release of free hydroxyproline from collagen degradation may have regulatory functions within the tumor microenvironment.[26][27]

Potential Signaling Roles

Free hydroxyproline, resulting from collagen degradation, may not be merely an inert byproduct. Some studies suggest it possesses antioxidant properties and may modulate inflammatory responses.[1][28] The metabolic pathway of hydroxyproline is distinct from that of proline and may influence cellular redox balance and epigenetic mechanisms through competition for co-substrates like α-ketoglutarate.[26]

Methodologies for Hydroxyproline Quantification

Accurate quantification of hydroxyproline is essential for assessing collagen content in tissues and biological fluids.[29] The most common methods rely on the acid hydrolysis of tissues to release free hydroxyproline, followed by a colorimetric or chromatographic analysis.

Colorimetric Assay

A widely used method is the colorimetric assay based on the reaction of hydroxyproline with p-dimethylaminobenzaldehyde (DMAB), also known as Ehrlich's reagent, after oxidation with Chloramine-T.[30][31][32] This produces a chromophore that can be measured spectrophotometrically.[30]

Table 1: Comparison of Hydroxyproline Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| Colorimetric (DMAB) | Oxidation followed by reaction with Ehrlich's reagent to form a chromophore.[30] | Simple, cost-effective, suitable for high-throughput analysis.[31] | Can be affected by interfering substances.[33] |

| HPLC | Separation by high-performance liquid chromatography with UV or fluorescence detection.[29][33] | High sensitivity and specificity.[29] | Lower throughput, more expensive equipment.[33] |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry.[33][34] | Very high sensitivity and specificity, considered a gold standard.[31][34] | Requires specialized equipment and expertise.[34] |

Detailed Protocol: Colorimetric Hydroxyproline Assay for Tissue Samples

This protocol is a generalized procedure and may require optimization for specific tissue types.

Materials:

-

Tissue sample (e.g., skin, tendon, lung)

-

6 M Hydrochloric Acid (HCl)

-

Chloramine-T solution (in acetate-citrate buffer)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid/isopropanol or HCl/isopropanol)[31]

-

Hydroxyproline standard solution

-

Heating block or oven capable of 110-120°C

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of wet or lyophilized tissue (typically 10-20 mg).

-

Place the tissue in a pressure-resistant, sealed glass tube.

-

-

Acid Hydrolysis:

-

Add a sufficient volume of 6 M HCl to the tube to fully submerge the tissue (e.g., 1 mL).

-

Seal the tube tightly.

-

Hydrolyze the sample at 110-120°C for 16-24 hours. This step breaks down the protein into its constituent amino acids.

-

-

Neutralization and Dilution:

-

After cooling, open the tube carefully in a fume hood.

-

Transfer the hydrolysate to a microcentrifuge tube.

-

Neutralize the sample with NaOH. The pH should be between 6.0 and 7.0.

-

Dilute the neutralized hydrolysate with distilled water to a final concentration within the linear range of your standard curve.

-

-

Oxidation:

-

In a new set of tubes, add a known volume of your diluted sample or hydroxyproline standard.

-

Add an equal volume of Chloramine-T solution.

-

Incubate at room temperature for 20-25 minutes. This oxidizes the hydroxyproline.

-

-

Color Development:

-

Add a volume of Ehrlich's reagent to each tube.

-

Mix thoroughly.

-

Incubate at 60-65°C for 15-20 minutes. A chromophore will develop.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at approximately 550 nm using a spectrophotometer.[30]

-

-

Calculation:

-

Generate a standard curve using the absorbance values from your hydroxyproline standards.

-

Determine the concentration of hydroxyproline in your samples from the standard curve.

-

Calculate the total hydroxyproline content in your original tissue sample, accounting for all dilution factors. Collagen content is often estimated by assuming that hydroxyproline constitutes about 13.5% of mammalian collagen by weight.[1]

-

Conclusion and Future Directions

This compound is far more than a simple structural component of collagen. Its formation is a tightly regulated enzymatic process that is fundamental to the creation of stable connective tissues. The stereoelectronic forces it exerts are a sophisticated example of how a single post-translational modification can dictate the structure and function of the most abundant protein in animals.

Future research will likely focus on further elucidating the signaling roles of free hydroxyproline and its metabolic pathways, particularly in the context of fibrosis, cancer, and aging. A deeper understanding of the substrate specificity of different prolyl 4-hydroxylase isoenzymes could pave the way for targeted therapeutic interventions for diseases characterized by aberrant collagen metabolism.[35] As analytical techniques continue to improve, we will be better equipped to explore the subtle but significant contributions of this unique imino acid to health and disease.

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Molecular Expressions: The Amino Acid Collection - Hydroxyproline [micro.magnet.fsu.edu]

- 4. Collagen helix - Wikipedia [en.wikipedia.org]

- 5. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 7. Protein hydroxylation: prolyl 4-hydroxylase, an enzyme with four cosubstrates and a multifunctional subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 10. 9.32 Enzymatic Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 11. news-medical.net [news-medical.net]

- 12. Collagen - Wikipedia [en.wikipedia.org]

- 13. bif.wisc.edu [bif.wisc.edu]

- 14. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drinkharlo.com [drinkharlo.com]

- 16. Understanding the role of stereoelectronic effects in determining collagen stability. 1. A quantum mechanical study of proline, hydroxyproline, and fluoroproline dipeptide analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bif.wisc.edu [bif.wisc.edu]

- 19. bif.wisc.edu [bif.wisc.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. caringsunshine.com [caringsunshine.com]

- 23. researchgate.net [researchgate.net]

- 24. benthamdirect.com [benthamdirect.com]

- 25. youtube.com [youtube.com]

- 26. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

- 27. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 29. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. A simplified method for the analysis of hydroxyproline in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. spandidos-publications.com [spandidos-publications.com]

- 34. nebiolab.com [nebiolab.com]

- 35. biorxiv.org [biorxiv.org]

L-Hydroxyproline: The Linchpin of Extracellular Matrix Integrity and a Target for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

L-Hydroxyproline (Hyp), a non-proteinogenic amino acid, is a cornerstone of connective tissue biology and a molecule of immense interest in the biomedical and pharmaceutical sciences. Though a derivative of proline, its significance extends far beyond its precursor, primarily due to its critical role in stabilizing the triple-helical structure of collagen, the most abundant protein in the animal kingdom.[1][2] This guide provides a comprehensive technical overview of this compound's function within the extracellular matrix (ECM), its intricate biosynthesis, and its profound implications in health and disease. We will delve into the biochemical principles that govern its stabilizing effect on collagen, explore its utility as a biomarker, and provide detailed methodologies for its quantification. Furthermore, this document will illuminate the burgeoning applications of this compound in drug development and tissue engineering, offering a forward-looking perspective for researchers and clinicians.

The Molecular Imperative: this compound's Role in Collagen Stability

The structural integrity of tissues such as skin, bone, tendons, and cartilage is fundamentally reliant on the unique triple-helical conformation of collagen. This structure is, in turn, critically dependent on the post-translational modification of proline residues to this compound.

The Chemistry of Stability: More Than Just a Hydroxyl Group

Following the pattern of Glycine-X-Y, where X is often proline and Y is hydroxyproline, the presence of the hydroxyl group on the gamma-carbon of the proline ring is pivotal.[3][4] This modification introduces a conformational rigidity that facilitates the sharp twisting of the polypeptide chains into the characteristic left-handed polyproline II-type helix.[3][5] Three of these chains then intertwine to form a right-handed triple helix.

The stability imparted by hydroxyproline was initially attributed to hydrogen bonding with water molecules. However, it is now understood that stereoelectronic effects play a more dominant role.[3] The electronegativity of the hydroxyl group influences the puckering of the pyrrolidine ring, favoring a conformation that stabilizes the triple helix through intramolecular and intermolecular forces.[4] This intricate interplay of forces ensures the robustness and tensile strength of collagen fibers, which are essential for the proper function of connective tissues.[1]

Biosynthesis: An Enzymatic Masterpiece

This compound is not incorporated into the polypeptide chain during translation. Instead, it is synthesized from proline residues already integrated into the procollagen chain in the lumen of the endoplasmic reticulum.[2][6] This post-translational modification is catalyzed by a family of enzymes known as prolyl hydroxylases.

The primary enzyme responsible for the synthesis of 4-hydroxyproline in collagen is prolyl-4-hydroxylase (P4H), a dioxygenase that requires specific cofactors for its activity.[7][8]

-

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the proline residue, while the other is incorporated into the co-substrate.

-

Fe(II): The iron atom at the active site is essential for the catalytic activity.[9]

-

α-Ketoglutarate: This co-substrate is decarboxylated to succinate during the reaction.[7][9]

-

Ascorbic Acid (Vitamin C): Ascorbate is crucial for reducing the Fe(III) back to Fe(II) if the iron atom becomes oxidized in a non-productive cycle, thus reactivating the enzyme.[3][7]

A deficiency in vitamin C leads to impaired prolyl hydroxylase activity, resulting in the production of unstable procollagen that is not properly secreted and assembled into fibrils. This molecular defect manifests clinically as scurvy, a disease characterized by weakened connective tissues, leading to symptoms like bleeding gums and impaired wound healing.[3]

Diagram 1: The Collagen Biosynthesis and Hydroxylation Pathway

Caption: A schematic of collagen biosynthesis, highlighting the critical post-translational hydroxylation step.

This compound as a Versatile Biomarker

Given that approximately 99.8% of the body's hydroxyproline is found in collagen, its measurement in biological fluids and tissues can serve as a valuable indicator of collagen metabolism.[10]

Assessing Collagen Turnover and Fibrosis

Elevated levels of hydroxyproline in serum and urine are often associated with increased collagen degradation.[11][12] This makes it a useful, albeit non-specific, biomarker for a variety of pathological conditions characterized by aberrant ECM remodeling, including:

-

Liver Fibrosis: In chronic liver diseases, activated hepatic stellate cells produce excessive amounts of collagen, leading to fibrosis and eventually cirrhosis.[12][13] Studies have shown a significant correlation between liver tissue hydroxyproline levels and the grade of hepatic fibrosis.[14]

-

Pulmonary Fibrosis: The progression of idiopathic pulmonary fibrosis (IPF) involves extensive collagen deposition in the lungs.[15][16] The hydroxyproline content in lung tissue is a standard endpoint in preclinical assessments of potential IPF therapeutics.[16]

-

Bone Turnover: Hydroxyproline is a component of the organic matrix of bone. Increased urinary excretion of hydroxyproline can be indicative of bone resorption, as seen in conditions like Paget's disease.[3][17]

It is important to note that while the hydroxyproline assay is a reliable method for quantifying total collagen, it does not distinguish between different collagen types or differentiate between newly synthesized and degraded collagen fragments.[15]

Monitoring Wound Healing and Skin Aging

The process of wound healing is heavily dependent on the synthesis and deposition of new collagen to repair the damaged tissue.[18] Monitoring hydroxyproline levels can provide insights into the rate of collagen synthesis and the effectiveness of therapeutic interventions aimed at accelerating tissue repair.[10][18] Conversely, a decrease in collagen content, and by extension hydroxyproline, is a hallmark of skin aging, contributing to the formation of wrinkles and loss of elasticity.[19][20]

Analytical Methodologies: Quantification of this compound

Accurate quantification of this compound is essential for its use as a biomarker and for research in collagen biology. The most common method is a colorimetric assay based on the oxidation of hydroxyproline followed by a reaction with 4-(Dimethylamino)benzaldehyde (DMAB).

Standard Hydroxyproline Assay Protocol

This protocol is suitable for the colorimetric detection of hydroxyproline in various biological samples, including tissues, cell culture supernatants, serum, and urine.[21]

A. Sample Preparation and Acid Hydrolysis:

-

Tissue Samples: Homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.

-

Cell Samples: Resuspend 3-6 x 10⁶ cells in distilled water.[22]

-

Liquid Samples (Serum, Urine, Supernatants): Use 100 µL of the sample directly.[21][22]

-

Hydrolysis:

-

Neutralization and Clarification (Optional but Recommended):

-

Drying: Evaporate the samples to dryness in a 60°C oven or under a vacuum. This removes the acid.

B. Assay Procedure:

-

Standard Curve Preparation:

-

Prepare a 0.1 mg/mL hydroxyproline standard solution.

-

Add 0, 2, 4, 6, 8, and 10 µL of the standard solution to a 96-well plate to generate standards of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 µ g/well .

-

Bring the volume in each well to a consistent level with ultrapure water.

-

-

Sample Reconstitution: Reconstitute the dried hydrolyzed samples in an appropriate volume of assay buffer or ultrapure water.

-

Oxidation:

-

Add 100 µL of Chloramine-T solution to each well (samples and standards).

-

Incubate at room temperature for 5 minutes.[21] Chloramine-T oxidizes hydroxyproline.

-

-

Color Development:

-

Measurement:

-

Cool the plate to room temperature.

-

Measure the absorbance at 560 nm using a spectrophotometer.[21]

-

-

Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.

Diagram 2: Hydroxyproline Assay Workflow

Caption: A step-by-step workflow for the colorimetric quantification of this compound.

Data Interpretation and Considerations

| Parameter | Typical Value/Range | Significance |

| Collagen Content | ~13.4% of collagen by weight is hydroxyproline | This conversion factor is often used to estimate total collagen content from hydroxyproline measurements.[4] |

| Assay Sensitivity | 0.032 - 10 µg/ml | The linear range of detection for many commercial kits. |

| Sample Type | Tissue, serum, urine, cell culture | The protocol may need optimization depending on the sample matrix. |

Therapeutic and Developmental Applications

The fundamental role of this compound in ECM biology makes it and its metabolic pathways attractive targets for therapeutic intervention and valuable components in regenerative medicine.

Drug Development and Discovery

-

Inhibitors of Prolyl Hydroxylase: Prolyl hydroxylase domain (PHD) enzymes are also responsible for the oxygen-dependent degradation of hypoxia-inducible factor (HIF).[8][23] Inhibitors of PHDs can stabilize HIF, promoting responses to hypoxia, and are being investigated for the treatment of anemia and ischemic diseases.[23]

-

Antifibrotic Therapies: Given the central role of collagen deposition in fibrosis, targeting the synthesis or maturation of collagen is a key therapeutic strategy. Modulating prolyl hydroxylase activity could potentially reduce excessive collagen accumulation.[13]

-

Chiral Building Block: this compound is a versatile chiral starting material for the synthesis of a wide range of pharmaceuticals, including antiviral drugs and neuroexcitatory kainoids.[24][25][26]

Tissue Engineering and Regenerative Medicine

-

Biomaterial Functionalization: Incorporating this compound into collagen-based biomaterials can enhance their mechanical properties and bioactivity, making them more suitable for applications in wound healing and tissue regeneration.[27][]

-

Wound Healing Formulations: Topical formulations containing this compound are used to promote collagen synthesis and accelerate the healing of chronic wounds, such as diabetic ulcers.[17][18]

-

Cosmeceuticals: In the cosmetics industry, this compound is utilized in anti-aging products to improve skin elasticity and reduce the appearance of wrinkles by stimulating collagen production.[20][27]

Conclusion and Future Directions

This compound is far more than a simple modified amino acid; it is a critical determinant of the structure and function of the extracellular matrix. Its biosynthesis is a finely tuned process, the disruption of which leads to significant pathology. As a biomarker, it offers a window into the complex dynamics of collagen metabolism in health and disease. The methodologies for its quantification are well-established, providing robust tools for both basic research and clinical diagnostics.

Looking ahead, the therapeutic potential of targeting the this compound pathway is vast. From the development of novel antifibrotic drugs to the design of advanced biomaterials for tissue regeneration, a deep understanding of this compound's biology is paramount. Continued research into the nuances of prolyl hydroxylase regulation and the downstream effects of hydroxyproline modification will undoubtedly unlock new avenues for treating a wide array of connective tissue disorders and promoting tissue repair.

References

- 1. drinkharlo.com [drinkharlo.com]

- 2. Molecular Expressions: The Amino Acid Collection - Hydroxyproline [micro.magnet.fsu.edu]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. protpi.ch [protpi.ch]

- 7. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 8. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Analysis of the hydroxyproline containing serum proteins in connective tissue diseases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Semiquantitative evaluation of hepatic fibrosis by measuring tissue hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. This compound: Applications, Supplements and Benefits_Chemicalbook [chemicalbook.com]

- 18. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 19. nbinno.com [nbinno.com]

- 20. The Application of Hydroxyproline Skincare Products: From Ingredient Analysis to Efficacy Exploratio - Nanjing Chemical Material Corp. [njchm.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 25. This compound | 51-35-4 [chemicalbook.com]

- 26. nbinno.com [nbinno.com]

- 27. This compound BP EP USP CAS 51-35-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

An In-depth Technical Guide to the Enzymatic Conversion of Proline to L-Hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hydroxyproline, a non-proteinogenic amino acid, is a critical component of collagen and possesses significant value in the pharmaceutical, cosmetic, and food industries.[1] Traditionally, its production has been reliant on the acid hydrolysis of animal-derived collagen, a process fraught with environmental concerns and low efficiency.[2][3] This guide provides a comprehensive technical overview of the enzymatic conversion of L-proline to this compound, a sustainable and highly specific alternative. We will delve into the core of this biotransformation: the proline-4-hydroxylase (P4H) enzyme, its mechanism, recombinant production, and application in whole-cell biocatalysis. This document is intended to serve as a practical resource, offering field-proven insights and detailed methodologies to enable researchers and drug development professionals to harness the power of enzymatic synthesis for the production of this valuable chiral building block.

The Significance of this compound and the Merits of Enzymatic Synthesis

This compound is a hydroxylated derivative of the amino acid proline.[1] Its most well-known role is in stabilizing the triple-helix structure of collagen, the most abundant protein in mammals.[1][4] This structural role makes it a key ingredient in pharmaceuticals for wound healing, osteoporosis treatment, and connective tissue repair, as well as in cosmetic formulations aimed at improving skin elasticity.[1]

The traditional method of producing this compound involves the harsh acid hydrolysis of collagen from animal sources like gelatin.[5] This approach has several drawbacks, including high energy consumption, the generation of significant waste, and the potential for contamination.

Enzymatic synthesis, utilizing proline hydroxylases, offers a compelling alternative with numerous advantages:

-

High Specificity: Enzymes exhibit remarkable regio- and stereoselectivity, ensuring the production of the desired this compound isomer.

-

Mild Reaction Conditions: Biocatalytic processes typically occur at or near physiological pH and temperature, reducing energy costs and minimizing byproduct formation.

-

Environmental Sustainability: Enzymatic reactions are environmentally friendly, avoiding the use of harsh chemicals and reducing waste generation.

-

Non-Animal Sourced: Microbial fermentation for enzyme production and subsequent bioconversion allows for the production of this compound from non-animal sources, addressing ethical and safety concerns.[5]

The Heart of the Matter: Proline-4-Hydroxylase (P4H)

The key enzyme catalyzing the conversion of L-proline to this compound is proline-4-hydroxylase (P4H). P4Hs are a class of non-heme iron(II) and α-ketoglutarate-dependent dioxygenases.[6] While mammalian P4Hs act on proline residues within procollagen chains, microbial P4Hs have been identified that can hydroxylate free L-proline, making them ideal candidates for industrial bioconversion.[6][7]

Catalytic Mechanism and Cofactor Requirements

The catalytic mechanism of P4H is a fascinating example of dioxygenase chemistry. The overall reaction is as follows:

L-proline + α-ketoglutarate + O₂ → (2S, 4R)-4-hydroxyproline + succinate + CO₂

The reaction requires several key cofactors:

-

Fe²⁺ (Ferrous Iron): The iron atom is located at the heart of the active site and is essential for oxygen activation.[6]

-

α-ketoglutarate (2-oxoglutarate): This co-substrate is oxidatively decarboxylated to succinate during the reaction, a characteristic feature of this enzyme family.[6]

-

O₂ (Molecular Oxygen): One atom of oxygen is incorporated into the proline substrate to form the hydroxyl group, while the other is incorporated into succinate.

-

Ascorbate (Vitamin C): While not consumed in every catalytic cycle, ascorbate is crucial for reducing the iron atom back to its active Fe²⁺ state if it becomes oxidized to Fe³⁺ during uncoupled turnover, thus reactivating the enzyme.[8]

The reaction proceeds through the formation of a highly reactive ferryl intermediate (Fe⁴⁺=O), which then abstracts a hydrogen atom from the C4 position of proline, followed by a radical rebound mechanism to form the hydroxylated product.

Recombinant Production of Microbial Proline-4-Hydroxylase

For industrial applications, the recombinant production of microbial P4Hs in well-characterized hosts like Escherichia coli is the most viable approach. This allows for high-level expression and simplifies downstream processing.

Gene Selection and Codon Optimization

Several microbial P4H genes have been identified and characterized, for instance, from Dactylosporangium sp.[2][7] A crucial first step is the selection of a P4H gene with desirable properties such as high activity and stability. For expression in E. coli, codon optimization of the gene sequence is highly recommended to match the codon usage of the host, thereby preventing translational bottlenecks and enhancing protein expression levels.

Expression Vector and Host Strain

The choice of expression vector and host strain is critical for successful recombinant protein production.[9]

-

Expression Vector: A high-copy number plasmid with a strong, inducible promoter is generally preferred. The pET series of vectors, which utilize the T7 promoter system, are a popular choice.[9] The inclusion of an affinity tag (e.g., a polyhistidine-tag or His-tag) in the vector can greatly simplify the subsequent purification process.[9]

-

Host Strain: E. coli BL21(DE3) is a commonly used host strain for T7 promoter-based expression systems.[9] This strain contains an integrated copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for IPTG-inducible expression of the target gene.

Experimental Protocol: Recombinant P4H Expression and Purification

The following is a generalized protocol for the expression and purification of a His-tagged microbial P4H in E. coli.

3.3.1. Transformation and Culture

-

Transform the expression plasmid containing the codon-optimized P4H gene into chemically competent E. coli BL21(DE3) cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

-

Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a large volume of Terrific Broth (TB) or LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

-

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

3.3.2. Induction and Cell Harvest

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Reduce the incubation temperature to 18-25°C and continue shaking for another 12-16 hours. This lower temperature often improves protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until further use.

3.3.3. Cell Lysis and Purification

-

Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice or by using a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged P4H with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Whole-Cell Bioconversion of L-Proline to this compound

For large-scale production, using whole cells of recombinant E. coli as a biocatalyst is often more cost-effective than using purified enzymes. The cells can be used as a self-contained system that provides the necessary cofactors.

Experimental Protocol: Whole-Cell Bioconversion

-

Biocatalyst Preparation: Prepare recombinant E. coli cells expressing P4H as described in section 3.3.2. The harvested cell pellet can be used directly or after permeabilization (e.g., with Triton X-100) to improve substrate and product transport across the cell membrane.

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 50-100 mM MES buffer, pH 6.5). The reaction mixture should contain:

-

L-proline (substrate)

-

α-ketoglutarate (co-substrate)

-

FeSO₄ (cofactor)

-

L-ascorbic acid (cofactor)

-

Recombinant E. coli cells (biocatalyst)

-

-

Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with agitation to ensure proper aeration.[6] The pH should be monitored and maintained within the optimal range for the enzyme.

-

Monitoring the Reaction: Take samples at regular intervals and analyze the concentrations of L-proline and this compound using HPLC (see section 5).

-

Reaction Termination and Product Recovery: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heating or acidification. Remove the cells by centrifugation or filtration. The supernatant containing this compound can then be subjected to downstream purification.

Optimization of Bioconversion

Several parameters can be optimized to maximize the yield and productivity of the bioconversion process:

| Parameter | Rationale for Optimization | Typical Range |

| Substrate Concentration | High concentrations can lead to substrate inhibition, while low concentrations limit the reaction rate. | 10-100 g/L |

| Cofactor Concentrations | Ensuring non-limiting concentrations of α-ketoglutarate, Fe²⁺, and ascorbate is crucial for maximal enzyme activity. | 1-10 mM |

| Biocatalyst Loading | Increasing the cell concentration will increase the overall reaction rate, but may also lead to mass transfer limitations. | 10-100 g/L (wet cell weight) |

| pH and Temperature | Each enzyme has an optimal pH and temperature for activity and stability. | pH 6.0-8.0, 25-40°C |

| Dissolved Oxygen | As molecular oxygen is a substrate, maintaining adequate dissolved oxygen levels through aeration and agitation is critical. | >20% saturation |

Analytical Methods for Quantification

Accurate and reliable analytical methods are essential for monitoring the progress of the bioconversion and for quality control of the final product.

HPLC Method for L-Proline and this compound Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the simultaneous quantification of L-proline and this compound. As these amino acids lack a strong chromophore, pre-column derivatization is typically required for sensitive detection.

5.1.1. Sample Preparation

-

Take a sample from the reaction mixture and immediately stop the enzymatic reaction (e.g., by adding an equal volume of 1 M HCl or by heat inactivation).

-

Centrifuge the sample to remove cells and precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter before derivatization.

5.1.2. Derivatization Protocol (using Phenylisothiocyanate - PITC)

-

To 100 µL of the filtered sample, add 50 µL of a coupling reagent (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v) and mix.

-

Add 50 µL of a derivatizing reagent (e.g., ethanol:water:triethylamine:PITC, 7:1:1:1 v/v/v/v) and mix thoroughly.

-

Incubate at room temperature for 20 minutes.

-

Evaporate the mixture to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried residue in a known volume of the mobile phase for HPLC analysis.

5.1.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetate buffer (e.g., 0.1 M, pH 5.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.[10]

-

Quantification: Use a standard curve prepared with known concentrations of L-proline and this compound that have been subjected to the same derivatization procedure.

Downstream Processing and Product Purification

After the bioconversion, this compound needs to be purified from the reaction broth, which contains residual substrates, cofactors, salts, and cellular components.

-

Cell Removal: The first step is the removal of the biocatalyst, which can be achieved by centrifugation or microfiltration.

-

Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The supernatant can be passed through a strong cation exchange resin. After washing the resin to remove impurities, this compound can be eluted with a change in pH or ionic strength (e.g., using an ammonia solution).

-

Crystallization: The eluted fractions containing pure this compound can be concentrated, and the product can be crystallized by the addition of a suitable anti-solvent like ethanol.

-

Drying: The crystallized this compound is then dried under vacuum to obtain the final product.

Conclusion and Future Outlook

The enzymatic conversion of L-proline to this compound represents a significant advancement over traditional chemical methods, offering a sustainable, efficient, and highly specific route to this valuable amino acid. This guide has provided a comprehensive technical framework, from the fundamental biochemistry of proline-4-hydroxylase to practical protocols for its recombinant production, application in whole-cell biocatalysis, and the analytical methods required for process monitoring.

Future research in this field will likely focus on the discovery and engineering of novel proline hydroxylases with enhanced stability, activity, and substrate scope. Further metabolic engineering of production strains to improve the intracellular supply of cofactors and to streamline the entire process from simple carbon sources to the final product will also be a key area of development. The implementation of immobilized enzyme systems for continuous production processes also holds great promise for improving the economic feasibility of industrial-scale enzymatic this compound synthesis. As the demand for sustainably produced, high-purity biochemicals continues to grow, the enzymatic synthesis of this compound is poised to become the method of choice for researchers and industries alike.

References

- 1. Determination of total hydroxyproline and proline in human serum and urine by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 9. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

degradation pathway of L-Hydroxyproline in vivo

An In-Depth Technical Guide to the In Vivo Degradation Pathway of L-Hydroxyproline

Introduction: Beyond a Structural Component

This compound is a non-proteinogenic amino acid, meaning it is not encoded by the genetic code and incorporated into proteins during translation.[1] Instead, it is primarily formed through the post-translational hydroxylation of proline residues already incorporated into polypeptide chains, a reaction catalyzed by prolyl hydroxylases.[1][2] Its presence is most notable in collagen, where it constitutes roughly 13.5% of the amino acid content and is indispensable for the stability of the collagen triple helix.[1][3] The hydroxylation of proline, which requires vitamin C (ascorbic acid), allows for the sharp twisting of the helix, and a deficiency in this process leads to the unstable collagen characteristic of scurvy.[3]

While its role in protein structure is well-established, the metabolic fate of free this compound is a critical area of study for researchers in metabolism, connective tissue disorders, and nephrology. Free hydroxyproline is generated from the degradation of dietary collagen and, more significantly, from the continuous turnover of endogenous collagen.[3][4][5] It is estimated that 300–450 mg of 4-hydroxyproline are produced daily from this turnover.[5] Unlike most amino acids, released hydroxyproline cannot be re-incorporated into new proteins and must be catabolized.[2][6] This degradation process, occurring mainly in the mitochondria of the liver and kidneys, is not merely for disposal; it feeds into central carbon metabolism and its dysregulation is directly implicated in human genetic disorders.[2][7]

This guide provides a detailed exploration of the in vivo degradation pathway of this compound, focusing on the core enzymatic reactions, regulatory aspects, associated pathologies, and the key experimental methodologies used to investigate this vital metabolic route.

The Core Catabolic Pathway of trans-4-hydroxy-L-proline

In mammals, the vast majority of hydroxyproline exists as the trans-4-hydroxy-L-proline (4-Hyp) isomer.[1][8] Its catabolism is a four-step mitochondrial pathway that converts 4-Hyp into pyruvate and glyoxylate, linking collagen turnover to energy metabolism and the synthesis of other small molecules.[2][5]

Step 1: Oxidation of 4-Hyp

The pathway is initiated by the oxidation of 4-Hyp to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C).

-